Cas no 920284-79-3 (1-(Benzyloxy)-3-fluoro-2-nitrobenzene)

1-(Benzyloxy)-3-fluoro-2-nitrobenzene is a fluorinated nitroaromatic compound featuring a benzyloxy substituent, which enhances its utility in synthetic organic chemistry. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (benzyloxy) groups makes it a versatile intermediate for nucleophilic aromatic substitution reactions and further functionalization. Its well-defined structure allows for precise regioselective modifications, facilitating the synthesis of complex aromatic derivatives. The compound is particularly valuable in pharmaceutical and agrochemical research, where fluorinated nitroarenes serve as key precursors for bioactive molecules. High purity and stability under standard conditions ensure reliable performance in laboratory applications.
1-(Benzyloxy)-3-fluoro-2-nitrobenzene structure
920284-79-3 structure
Product Name:1-(Benzyloxy)-3-fluoro-2-nitrobenzene
CAS No:920284-79-3
MF:C13H10FNO3
MW:247.221807003021
CID:758292
PubChem ID:57834982
Update Time:2025-06-08

1-(Benzyloxy)-3-fluoro-2-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-fluoro-2-nitro-3-(phenylmethoxy)-
    • 1-benzyloxy-3-fluoro-2-nitrobenzene
    • 1-fluoro-2-nitro-3-phenylmethoxybenzene
    • 1-(Benzyloxy)-3-fluoro-2-nitrobenzene
    • ZWVIQNJOSOYTGL-UHFFFAOYSA-N
    • 1-benzyloxy-3-fluoro-2-nitro-benzene
    • SY236883
    • 1-Fluoro-2-nitro-3-(phenylmethoxy)benzene (ACI)
    • SCHEMBL2892659
    • AB8248
    • DTXSID10728061
    • AS-44884
    • AKOS011958950
    • DB-337107
    • 920284-79-3
    • MFCD14582899
    • VLB28479
    • MDL: MFCD14582899
    • Inchi: 1S/C13H10FNO3/c14-11-7-4-8-12(13(11)15(16)17)18-9-10-5-2-1-3-6-10/h1-8H,9H2
    • InChI Key: ZWVIQNJOSOYTGL-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(OCC2C=CC=CC=2)=CC=CC=1F)=O

Computed Properties

  • Exact Mass: 247.06447134g/mol
  • Monoisotopic Mass: 247.06447134g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: 254-257℃
  • Boiling Point: 377.0±27.0 °C at 760 mmHg
  • Flash Point: 181.8±23.7 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1-(Benzyloxy)-3-fluoro-2-nitrobenzene Security Information

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1-(Benzyloxy)-3-fluoro-2-nitrobenzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  10 min, rt; 10 min, rt
1.2 1 h, rt
Reference
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, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, 20 °C
Reference
Preparation of aryl heteroaryl ureas for treatment of neurological indications
, European Patent Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  18 h, 60 °C
Reference
1-Orthofluorophenyl-substituted 1,2,5-thiadiazolidinone derivatives as PTPase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, 60 °C; 60 °C → rt
Reference
Toll-like receptor agonists
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Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, 60 °C
Reference
Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines
Beesu, Mallesh; Malladi, Subbalakshmi S.; Fox, Lauren M.; Jones, Cassandra D.; Dixit, Anshuman; et al, Journal of Medicinal Chemistry, 2014, 57(17), 7325-7341

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  > 0 °C; 15 min, > 0 °C
1.2 90 min
Reference
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Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  24 h, 90 °C
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Method for producing benzoxazole derivative having bicyclic piperazine ring or salt thereof, and method for producing raw material thereof
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Production Method 8

Reaction Conditions
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Production Method 9

Reaction Conditions
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Reference
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1-(Benzyloxy)-3-fluoro-2-nitrobenzene Raw materials

1-(Benzyloxy)-3-fluoro-2-nitrobenzene Preparation Products

Additional information on 1-(Benzyloxy)-3-fluoro-2-nitrobenzene

Introduction to 1-(Benzyloxy)-3-fluoro-2-nitrobenzene (CAS No. 920284-79-3)

1-(Benzyloxy)-3-fluoro-2-nitrobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 920284-79-3, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of aromatic nitro compounds featuring a benzyloxy substituent and a fluorine atom, which together contribute to its unique chemical properties and potential biological activities. The nitro group and fluorine moiety are particularly noteworthy, as they are frequently incorporated into drug candidates due to their ability to modulate electronic effects, metabolic stability, and binding interactions with biological targets.

The structural features of 1-(Benzyloxy)-3-fluoro-2-nitrobenzene make it a promising scaffold for the development of novel therapeutic agents. The presence of the nitro group introduces a strong electron-withdrawing effect, which can influence the reactivity and orientation of adjacent functional groups. Simultaneously, the fluorine atom, known for its ability to enhance binding affinity and metabolic stability, adds another layer of complexity that can be exploited in drug design. The benzyloxy group further contributes by providing a hydrophobic pocket that can interact with lipid-rich environments or specific protein pockets.

In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic compounds, particularly those with fluorine substitutions. These modifications have been shown to improve pharmacokinetic profiles and enhance target specificity. For instance, studies have demonstrated that fluorinated nitroaromatics can exhibit potent activity against various enzymatic targets, including kinases and cytochrome P450 enzymes, which are key players in many disease pathways. The benzyloxy moiety in 1-(Benzyloxy)-3-fluoro-2-nitrobenzene may also contribute to its bioactivity by influencing solubility and membrane permeability.

One of the most compelling aspects of this compound is its versatility as a building block for more complex molecules. Researchers have utilized similar scaffolds in the synthesis of inhibitors targeting cancer-related pathways, inflammatory diseases, and infectious agents. The nitro group can be further functionalized through reduction or diazotization reactions, allowing for the introduction of additional pharmacophores. The fluorine atom's stability under various reaction conditions makes it an excellent candidate for maintaining structural integrity during synthetic transformations.

The synthesis of 1-(Benzyloxy)-3-fluoro-2-nitrobenzene typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include nucleophilic aromatic substitution (SNAr) on a fluorinated nitrobenzene precursor followed by benzylation. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve higher yields and purities. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures that the final product meets stringent quality standards required for preclinical and clinical studies.

Recent advancements in computational chemistry have further enhanced the understanding of 1-(Benzyloxy)-3-fluoro-2-nitrobenzene's interactions with biological targets. Molecular docking studies have been instrumental in predicting binding affinities and identifying potential lead compounds for drug development. These simulations take into account the electronic distribution around the nitro group, the spatial orientation of the benzyloxy substituent, and the influence of the fluorine atom on hydrogen bonding networks. Such insights are crucial for optimizing drug candidates before they enter expensive and time-consuming experimental phases.

The pharmaceutical industry has shown particular interest in this compound due to its potential applications in treating neurological disorders, where modulation of neurotransmitter activity is essential. Preliminary studies suggest that derivatives of 1-(Benzyloxy)-3-fluoro-2-nitrobenzene may interact with serotonin receptors or other key neurotransmitter pathways without causing significant side effects. Additionally, its structural motif is reminiscent of established drugs used in treating metabolic disorders, suggesting possible repurposing opportunities.

In conclusion, 1-(Benzyloxy)-3-fluoro-2-nitrobenzene (CAS No. 920284-79-3) represents a fascinating compound with multiple potential applications in medicinal chemistry. Its unique structural features—combining a nitro group, a fluorine atom, and a benzyloxy substituent—make it an attractive candidate for further exploration in drug discovery programs. As research continues to uncover new therapeutic targets and synthetic methodologies, compounds like this are likely to play an increasingly important role in developing next-generation pharmaceuticals.

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